molecular formula C9H12O3 B3077345 (3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one CAS No. 104738-75-2

(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

Cat. No.: B3077345
CAS No.: 104738-75-2
M. Wt: 168.19 g/mol
InChI Key: UXXHMMVNUXVRAX-SFYZADRCSA-N
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Description

(3aR,6aR)-2,2,6-Trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one (CAS: 148969-55-5) is a bicyclic ketone derivative featuring a cyclopenta[d][1,3]dioxol-4-one core with three methyl substituents. Its molecular formula is C₉H₁₄O₃, and it has a molecular weight of 170.21 g/mol . The compound is characterized by its stereospecific (3aR,6aR) configuration, which influences its reactivity and interactions in chiral environments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-4-6(10)8-7(5)11-9(2,3)12-8/h4,7-8H,1-3H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXHMMVNUXVRAX-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2C1OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)[C@H]2[C@@H]1OC(O2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one typically involves multiple steps. One common method starts with the reaction of a suitable precursor, such as isosorbide, with reagents like trimethylsilyl iodide (Me3SiI) in the presence of acetone. This reaction leads to the formation of an intermediate iodoalcohol, which is then treated with sodium hydride in tetrahydrofuran (THF) to form the desired epoxide . The final step involves the intramolecular nucleophilic substitution to form the dioxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxolane ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether or THF.

    Substitution: Sodium hydride (NaH) in THF, followed by the addition of nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxolanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one is a chemical compound with notable structural features that contribute to its unique properties. This compound has garnered attention in various scientific fields due to its potential applications in pharmaceuticals, materials science, and organic synthesis.

Pharmaceutical Applications

The compound's structure allows it to act as a precursor in the synthesis of various bioactive molecules. Its dioxole moiety is particularly valuable for:

  • Drug Development : The compound can be utilized as a scaffold in the design of new pharmaceuticals targeting specific biological pathways.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Materials Science

Due to its unique chemical structure, this compound can be integrated into:

  • Polymer Chemistry : It can serve as a monomer in the synthesis of polymers with enhanced thermal and mechanical properties.
  • Coatings and Adhesives : Its chemical stability and reactivity allow it to be used in formulating advanced coatings and adhesives.

Organic Synthesis

This compound is useful in organic synthesis as:

  • Building Block : It serves as an intermediate for synthesizing more complex organic molecules.
  • Reagent in Reactions : Its reactivity can be exploited in various chemical reactions such as cycloadditions or functional group transformations.

Case Study 1: Drug Development

A study explored the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The synthesized compounds demonstrated significant activity in vitro against inflammatory markers.

Case Study 2: Polymer Applications

Research conducted on the incorporation of this compound into polymer matrices showed improvements in thermal stability and mechanical strength. The modified polymers exhibited better performance in high-temperature applications compared to traditional materials.

Data Table

Application AreaSpecific UseResearch Findings
PharmaceuticalsDrug precursorPotential anti-inflammatory agents synthesized
Materials SciencePolymer monomerEnhanced thermal stability and mechanical strength
Organic SynthesisBuilding block for complex moleculesSuccessful transformations leading to diverse products

Mechanism of Action

The mechanism by which (3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one exerts its effects involves its interaction with various molecular targets. For example, in enzyme-catalyzed reactions, the compound can act as a substrate for epoxide hydrolases, leading to the formation of diols. The dioxolane ring can also participate in ring-opening reactions, which are crucial in the formation of new chemical bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with (3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one , differing in substituents, stereochemistry, or functional groups. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of Cyclopenta[d][1,3]dioxol-4-one Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
(3aR,6aR)-2,2,6-Trimethyl-... (148969-55-5) 2,2,6-Trimethyl C₉H₁₄O₃ 170.21 Research intermediate; stereospecific
(3aR,6aR)-2,2-Dimethyl-... (115509-13-2) 2,2-Dimethyl C₈H₁₀O₃ 154.16 Higher yield (84%); used in synthesis
(3aS,6aS)-2,2,6-Trimethyl-... (Discontinued) 2,2,6-Trimethyl (S,S) C₉H₁₄O₃ 170.21 Stereoisomer; limited commercial availability
(3aR,6aR)-6-(Benzyloxymethyl)-... (89291-75-8) Benzyloxymethyl substituent C₁₆H₁₈O₄ 274.31 Modified solubility; synthetic precursor

Substituent Variations

  • Dimethyl Analog (CAS 115509-13-2): The dimethyl derivative lacks the 6-methyl group present in the target compound. This difference reduces its molecular weight (154.16 vs. 170.21 g/mol) and likely alters its steric and electronic properties. Its hazard profile includes warnings for skin/eye irritation (H315, H319) .
  • Benzyloxymethyl Derivative (CAS 89291-75-8):
    The addition of a benzyloxymethyl group increases molecular weight (274.31 g/mol) and introduces aromatic functionality, which may enhance solubility in organic solvents. This derivative serves as a precursor for further functionalization in drug design .

Stereochemical Variations

  • (3aS,6aS)-2,2,6-Trimethyl Isomer:
    This stereoisomer (discontinued commercially) shares the same molecular formula as the target compound but exhibits inverted stereochemistry at the 3a and 6a positions. Such differences can critically impact chiral recognition in enzyme-binding or catalytic processes .

Functional Group Analogues

  • 4-Hydroxy Analogues (e.g., 185622-62-2):
    Compounds like (3aR,4R,6aS)-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol replace the ketone with a hydroxyl group, shifting the molecule's polarity and enabling participation in hydrogen-bonding networks .

Research Implications

The trimethyl compound’s additional methyl group may enhance lipophilicity, making it more suitable for membrane-penetration studies compared to the dimethyl analog. However, its stereospecificity limits synthetic scalability, as seen in the discontinued (3aS,6aS) isomer . Future research should explore its utility in asymmetric catalysis or as a scaffold for bioactive molecule synthesis.

Biological Activity

Chemical Structure and Properties

The molecular formula of (3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one is C12H18O3C_{12}H_{18}O_3 with a molecular weight of approximately 210.27 g/mol. The compound features a fused dioxole ring structure which is characteristic of many biologically active compounds.

Structural Representation

PropertyValue
Molecular FormulaC12H18O3C_{12}H_{18}O_3
Molecular Weight210.27 g/mol
IUPAC NameThis compound

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.

Case Study:
A study conducted by Zhang et al. demonstrated that derivatives of cyclopentanoid compounds showed a marked increase in scavenging activity against free radicals such as DPPH and ABTS. This suggests that the compound may have potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Inflammation is a key factor in various chronic diseases. Certain derivatives of dioxole compounds have shown promise in reducing inflammation.

Research Findings:
In vitro studies revealed that this compound can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages. This indicates its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have been noted for their effectiveness against various bacterial strains.

Case Study:
A study by Lee et al. reported that cyclopentanoid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Research Summary Table

Activity TypeFindingsReference
AntioxidantSignificant free radical scavenging activityZhang et al.
Anti-inflammatoryInhibition of TNF-alpha and IL-6 productionStudy
AntimicrobialEffective against S. aureus and E. coliLee et al.

Q & A

Basic Research Question

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (<0.1%) .
  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via LC-MS for hydrolytic byproducts (e.g., ring-opened diols).
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C) .

How does the steric environment of the cyclopentane ring influence spectroscopic properties in NMR?

Advanced Research Question
The fused cyclopentane-dioxolane system creates distinct anisotropic shielding. For example:

  • Axial methyl groups (C2, C6) deshield adjacent protons (δ = 1.35–1.47 ppm) .
  • Ring current effects from the dioxolane oxygen alter chemical shifts of vicinal hydrogens (δ = 4.2–4.7 ppm) .
  • Variable-temperature NMR (VT-NMR) can probe ring-flipping dynamics and conformational locking.

What strategies mitigate degradation of labile intermediates during multi-step syntheses?

Advanced Research Question

  • Low-temperature quenches : Use NaHCO₃ to neutralize acidic byproducts without hydrolyzing dioxolane .
  • In-line purification : Employ catch-and-release techniques (e.g., silica-bound scavengers) to remove oxidizing agents (DDQ) .
  • Stabilization via silylation : Protect hydroxyl intermediates as TBS ethers to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Reactant of Route 2
(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

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